5-({[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}methyl)-3-phenyl-1,2,4-oxadiazole
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Overview
Description
5-({[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}methyl)-3-phenyl-1,2,4-oxadiazole is a complex organic compound that belongs to the class of heterocyclic compounds It features an oxadiazole ring, an imidazole ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-({[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}methyl)-3-phenyl-1,2,4-oxadiazole typically involves multiple steps. One common method starts with the preparation of the imidazole derivative, followed by the introduction of the oxadiazole ring. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. These methods often employ continuous flow reactors and advanced purification techniques to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-({[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}methyl)-3-phenyl-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.
Scientific Research Applications
5-({[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}methyl)-3-phenyl-1,2,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: It can be used in the development of new materials with unique properties, such as improved conductivity or stability.
Mechanism of Action
The mechanism of action of 5-({[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}methyl)-3-phenyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Oxadiazole derivatives: These compounds share the oxadiazole ring and have similar chemical properties.
Imidazole derivatives: These compounds share the imidazole ring and are often used in similar applications.
Uniqueness
5-({[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}methyl)-3-phenyl-1,2,4-oxadiazole is unique due to the combination of its structural features, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
5-[[1-(3-methoxyphenyl)imidazol-2-yl]sulfanylmethyl]-3-phenyl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2S/c1-24-16-9-5-8-15(12-16)23-11-10-20-19(23)26-13-17-21-18(22-25-17)14-6-3-2-4-7-14/h2-12H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTOOWIIPEPWQAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C=CN=C2SCC3=NC(=NO3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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